1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione
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Overview
Description
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione is a compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the benzyl group enhances the compound’s chemical stability and biological activity.
Preparation Methods
The synthesis of 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using azide-alkyne cycloaddition, also known as the “click” reaction. This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form a 1,2,3-triazole.
Introduction of the Isoquinoline Moiety: The isoquinoline moiety can be introduced through various synthetic routes, including cyclization reactions involving ortho-substituted benzylamines and aldehydes.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the isoquinoline moiety using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the benzyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-CPBA
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in drug design due to its triazole and isoquinoline moieties, which are known for their biological activities.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: It can serve as a probe in chemical biology to study protein-ligand interactions and enzyme inhibition.
Material Science: The compound’s unique structure may find applications in material science, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isoquinoline moiety may also contribute to the compound’s biological activity by interacting with DNA or proteins. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor of its targets .
Comparison with Similar Compounds
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, including enzyme inhibition and antimicrobial properties.
Isoquinoline Derivatives: Compounds with the isoquinoline moiety are known for their anticancer and antimicrobial activities.
Fluorinated Benzyl Compounds: The presence of fluorine atoms in the benzyl group enhances the compound’s chemical stability and biological activity, making it unique compared to non-fluorinated analogs.
Similar compounds include:
- This compound
- 1,2,3-Triazole derivatives
- Isoquinoline derivatives
- Fluorinated benzyl compounds
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]triazolo[4,5-g]isoquinoline-4,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N4O2/c17-9-3-8(4-10(18)5-9)7-22-14-13(20-21-22)15(23)12-6-19-2-1-11(12)16(14)24/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQYIXCPSXWUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C3=C(C2=O)N=NN3CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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